molecular formula C7H5ClN2 B2741875 3-Chloroimidazo[1,5-a]pyridine CAS No. 1895224-02-8

3-Chloroimidazo[1,5-a]pyridine

Cat. No.: B2741875
CAS No.: 1895224-02-8
M. Wt: 152.58
InChI Key: AYHDKLDLEMGMSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloroimidazo[1,5-a]pyridine (CAS 1895224-02-8) is a halogenated heteroaromatic compound of significant interest in medicinal chemistry and drug discovery. It serves as a key synthetic intermediate and privileged scaffold for the development of novel bioactive molecules. Research indicates that derivatives based on the imidazo[1,5-a]pyridine structure exhibit a broad spectrum of pharmacological activities, with particular promise in anticancer research. These compounds have been shown to induce cytotoxicity and apoptosis in human cancer cell lines . The mechanism of action for such derivatives can involve the disruption of microtubule networks, which are critical for cell division, leading to the inhibition of cancer cell proliferation . Furthermore, related imidazo[1,2-a]pyridine analogs demonstrate potent anti-inflammatory effects by suppressing key signaling pathways like NF-κB and STAT3, which are often dysregulated in cancer and inflammatory diseases . This makes the this compound structure a valuable building block for researchers designing new therapeutic agents targeting these pathways. The chlorine atom at the 3-position provides a reactive site for further functionalization via cross-coupling reactions, allowing for the creation of diverse chemical libraries for biological screening. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use. Researchers should handle this compound with care, as it is classified as toxic if swallowed, in contact with skin, or if inhaled .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloroimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-7-9-5-6-3-1-2-4-10(6)7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHDKLDLEMGMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N2C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Chloroimidazo 1,5 a Pyridine and Its Precursors

Strategies for Constructing the Imidazo[1,5-a]pyridine (B1214698) Nucleus

The formation of the imidazo[1,5-a]pyridine nucleus is the critical step in synthesizing derivatives like 3-chloroimidazo[1,5-a]pyridine. This is accomplished through several key strategies, including cyclization and multicomponent reactions. researchgate.net These approaches often begin with readily available pyridine-based starting materials. researchgate.net

Cyclization reactions are a foundational approach for building the imidazo[1,5-a]pyridine ring system. These methods involve the intramolecular formation of a new bond to close the five-membered imidazole (B134444) ring.

Iron(II) has been shown to mediate the formation of imidazo[1,5-a]pyridine derivatives. In one reported synthesis, an imidazo[1,5-a]pyridine derivative was unexpectedly formed from the action of Fe²⁺ on a dynamic library of imines, which were generated in-situ from the condensation of benzaldehyde (B42025) and 2-picolylamine. researchgate.net The presence and amount of the Fe(II) cation were found to be crucial for the reaction to proceed successfully. researchgate.net The proposed mechanism suggests that the metal cation plays a key role in the complex reaction sequence. researchgate.net This method yielded positive results with aldehydes containing moderately electron-releasing or electron-withdrawing groups. researchgate.net

Molecular iodine serves as an effective reagent in transition-metal-free pathways to synthesize the imidazo[1,5-a]pyridine nucleus. rsc.org One such method involves the iodine-mediated oxidative annulation of 2-pyridyl ketones and alkylamines, which proceeds via an sp³ C-H amination to produce a variety of imidazo[1,5-a]pyridine derivatives in a one-pot manner. rsc.orgresearchgate.net

Another efficient, one-pot method utilizes iodine to construct 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates. mdpi.comresearchgate.net This reaction, which uses tert-butyl hydroperoxide (TBHP) as an oxidant, simultaneously forms new C-N and C-S bonds under mild conditions. mdpi.comresearchgate.net

A proposed mechanism suggests that 2-aminomethylpyridine and benzaldehyde first react with iodine/TBHP, followed by a reaction with I₂. researchgate.net Concurrently, sodium benzenesulfinate (B1229208) is converted to diphenyl disulfide, which then reacts with the intermediate to form the final product. researchgate.net

Table 1: Examples of Iodine-Mediated Synthesis of Imidazo[1,5-a]pyridine Analogs mdpi.com
AldehydeSodium SulfinateProductYield
BenzaldehydeSodium benzenesulfinate3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine69%
4-BromobenzaldehydeSodium benzenesulfinate3-(4-bromophenyl)-1-(phenylthio)imidazo[1,5-a]pyridine73%
3-NitrobenzaldehydeSodium benzenesulfinate3-(3-nitrophenyl)-1-(phenylthio)imidazo[1,5-a]pyridine61%
3-ChlorobenzaldehydeSodium benzenesulfinate3-(3-chlorophenyl)-1-(phenylthio)imidazo[1,5-a]pyridine41%
BenzaldehydeSodium p-toluenesulfinate3-phenyl-1-(p-tolylthio)imidazo[1,5-a]pyridine75%

Condensation reactions represent one of the most common strategies for synthesizing the imidazo[1,5-a]pyridine core. nih.gov These reactions typically involve the cyclocondensation of a 2-(aminomethyl)pyridine precursor with an electrophilic component like a carboxylic acid, acyl chloride, or anhydride. beilstein-journals.org

A notable example is the condensation of pyridyl ketones with aldehydes, mediated by ammonium (B1175870) acetate (B1210297), which serves as the nitrogen source for the imidazole ring. mdpi.comresearchgate.net Similarly, long-chain pyridyl ketones can be reacted with salicylaldehyde (B1680747) and ammonium acetate to form the corresponding imidazo[1,5-a]pyridine ligands. mdpi.com Another approach involves the cyclization of 2-picolylamines with nitroalkanes, which are electrophilically activated by polyphosphoric acid (PPA). beilstein-journals.org This reaction proceeds through an initial nucleophilic attack of the amine onto an activated nitronate species, followed by a 5-exo-trig cyclization to form the fused ring system. beilstein-journals.org

While tandem chlorocyclization is an efficient, transition-metal-free method for producing chloro-substituted imidazo-pyridines, the existing literature primarily focuses on the synthesis of the imidazo[1,2-a]pyridine (B132010) isomer. acs.orgacs.orgnih.govresearchgate.net This process typically involves a one-pot reaction of 2-aminopyridines with aliphatic carboxylic acids or ketones using thionyl chloride (SOCl₂) as both the chlorinating agent and a promoter for the cyclization cascade. acs.orgresearchgate.net The reaction regioselectively yields 2-chloro- or 3-chloro-substituted imidazo[1,2-a]pyridines. acs.orgacs.org

For the direct synthesis of the target this compound, alternative strategies are employed. One method involves synthesizing derivatives from 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carboxylic acid, indicating that the chloro-substituted nucleus can be prepared and used as a building block. nih.gov Another documented approach starts with a pre-chlorinated pyridine (B92270) ring, such as 2,3-dichloro-5-(trifluoromethyl)pyridine. researchgate.net This starting material is converted to (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine, a key intermediate which then undergoes cyclization with reagents like triphosgene (B27547) or thiophosgene (B130339) to yield chloro-substituted imidazo[1,5-a]pyridine derivatives. researchgate.net

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like imidazo[1,5-a]pyridines from simple starting materials in a single step. nih.govacs.org

One powerful MCR strategy is the azido-Ugi four-component reaction. acs.org This involves reacting a picolinaldehyde, an amine (like tritylamine), an isocyanide, and azidotrimethylsilane. acs.org The resulting intermediate from this reaction undergoes a subsequent N-acylation-cyclization step, often mediated by acetic anhydride, to furnish the 1-tetrazolyl-substituted imidazo[1,5-a]pyridine core. nih.govacs.org This method allows for significant diversity in the final product by varying the aldehyde and isocyanide components. nih.gov

Table 2: Synthesis of 1-Tetrazolyl-3-methylimidazo[1,5-a]pyridines via Ugi-Azide MCR acs.org
Picolinaldehyde (R¹)Isocyanide (R²)ProductYield
HBenzyl6a85%
HCyclohexyl6b88%
Htert-Butyl6c82%
6-MethylBenzyl6h90%
5-BromoBenzyl6j85%

Another MCR approach involves a three-component coupling of substituted picolinaldehydes, amines, and formaldehyde. organic-chemistry.org This reaction proceeds under mild conditions to produce imidazo[1,5-a]pyridinium salts, which are precursors to N-heterocyclic carbenes (NHCs). organic-chemistry.org The method is highly versatile, allowing for the incorporation of a wide range of functionalized and even chiral amines. organic-chemistry.org

Cyclization Reactions for Ring Formation

Regioselective Chlorination Strategies for the Imidazo[1,5-a]pyridine Core

Achieving regioselectivity in the chlorination of the imidazo[1,5-a]pyridine core is a critical aspect of synthesizing the target compound. The electronic properties of the fused ring system influence the position of electrophilic substitution. Research into the halogenation of the isomeric imidazo[1,2-a]pyridine system has shown a preference for substitution at the C-3 position due to the electronic nature of the ring. While specific studies on the C-3 chlorination of imidazo[1,5-a]pyridine are less common, general principles of electrophilic halogenation can be applied.

Direct Chlorination Methods

Direct chlorination involves the introduction of a chlorine atom onto the pre-formed imidazo[1,5-a]pyridine ring using a chlorinating agent.

One common reagent for the chlorination of heterocyclic compounds is N-chlorosuccinimide (NCS) . For the related imidazo[1,2-a]pyridine scaffold, NCS has been effectively used for selective halogenation at the 3-position. acs.org For instance, a method for the solid-phase synthesis of a library of imidazo[1,2-a]pyridine-8-carboxamides demonstrated that selective halogenation at the 3-position was achieved using NCS. acs.org A similar approach could be envisioned for imidazo[1,5-a]pyridine, where the parent heterocycle is treated with NCS in a suitable solvent. A study on the synthesis of a 3-chloro-4,5-dihydro-5-methyl-6H-imidazo[1,5-a]pyrido[2,3-f] prepchem.comsioc-journal.cndiazepin-6-one derivative utilized N-chlorosuccinimide for the chlorination step. prepchem.com

Another reagent that has been explored for the chlorination of imidazo[1,5-a]pyridines is thionyl chloride (SOCl2) . However, studies have shown that the reaction of 3-substituted imidazo[1,5-a]pyridines with thionyl chloride can lead to chlorination at the 1-position rather than the 3-position. kthmcollege.ac.in When 3-phenylimidazo[1,5-a]pyridine (B186794) was treated with thionyl chloride, 1-chloro-3-phenylimidazo[1,5-a]pyridine was isolated as a product. kthmcollege.ac.in This suggests that direct chlorination at the 3-position using thionyl chloride may not be a straightforward strategy and is dependent on the substitution pattern of the starting material.

For the isomeric imidazo[1,2-a]pyridines, a green and efficient protocol for C-3 chlorination has been developed using chloramine-T under solvent-free conditions at room temperature, yielding a variety of 3-chloro-substituted imidazo[1,2-a]pyridines in good yields. nih.govacs.org This method's applicability to the imidazo[1,5-a]pyridine system warrants investigation.

A transition-metal-free method for the regioselective C-3 halogenation of imidazo[1,2-a]pyridines using sodium chlorite (B76162) (NaClO2) as the chlorine source has also been reported, providing an efficient route to 3-chloro-imidazo[1,2-a]pyridines. rsc.org

Below is a table summarizing direct chlorination methods for related imidazo-fused heterocycles.

Chlorinating AgentSubstrate ClassPosition of ChlorinationReference
N-Chlorosuccinimide (NCS)Imidazo[1,2-a]pyridine-8-carboxylates3-position acs.org
Thionyl Chloride (SOCl2)3-Phenylimidazo[1,5-a]pyridine1-position kthmcollege.ac.in
Chloramine-TImidazo[1,2-a]pyridines3-position nih.govacs.org
Sodium Chlorite (NaClO2)Imidazo[1,2-a]pyridines3-position rsc.org

Synthesis via Halogen Exchange Reactions

For instance, the synthesis of 3,5-dibromo-4-iodopyridine (B1430625) has been achieved through a halogen exchange reaction where 3,5-dibromo-4-aminopyridine is reacted with an iodine-containing salt in the presence of an acyl chloride. google.com A similar strategy could potentially be adapted for the imidazo[1,5-a]pyridine system, where a 3-bromo- (B131339) or 3-iodoimidazo[1,5-a]pyridine (B6234600) precursor would be subjected to a chlorine source, often in the presence of a copper catalyst. The synthesis of ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate is known, and this compound could serve as a precursor for a subsequent halogen exchange.

Optimization of Reaction Conditions and Stereochemical Control

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.

For direct chlorination methods, the reactivity of the chlorinating agent and the substrate will dictate the optimal conditions. For less reactive substrates, elevated temperatures or the use of a catalyst might be necessary. In the case of chloramine-T chlorination of imidazo[1,2-a]pyridines, various solvents were screened, with the best results obtained under neat (solvent-free) conditions at room temperature. acs.org

When considering halogen exchange reactions, the choice of the copper catalyst, ligand, base, and solvent system is critical. The synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands involved palladium-catalyzed cross-coupling reactions where optimization of these parameters was key to achieving good yields. nih.gov

Stereochemical control is generally not a factor in the synthesis of this compound itself, as the molecule is planar and achiral. However, if the imidazo[1,5-a]pyridine core contains chiral centers in its substituents, the reaction conditions would need to be controlled to avoid racemization or to achieve diastereoselectivity.

Scalability and Green Chemistry Considerations in Synthesis

The scalability of any synthetic route is a significant factor for practical applications. A scalable synthesis should ideally use readily available and inexpensive starting materials, involve a minimal number of steps, and employ robust and safe reaction conditions. The synthesis of imidazo[1,5-a]pyridines via an I2-mediated sp3 C–H amination has been shown to be conveniently carried out on a gram scale. rsc.org Similarly, a visible light-mediated synthesis of 1,3-diarylated imidazo[1,5-a]pyridines has been demonstrated to be suitable for gram-scale synthesis. rsc.org

From a green chemistry perspective, the development of environmentally benign synthetic methods is of paramount importance. This includes the use of non-toxic reagents and solvents, minimizing waste, and employing catalytic methods. The use of chloramine-T for the chlorination of imidazo[1,2-a]pyridines is presented as an environmentally friendly protocol due to its wide applicability, the use of readily available reactants, open-air and metal- and solvent-free reaction conditions, and simple purification techniques. nih.govacs.org Research into green synthesis methods for the parent imidazo[1,2-a]pyridine compounds, such as one-pot multi-component reactions and microwave-assisted synthesis, is an active area of investigation. sioc-journal.cnbio-conferences.org These principles can guide the development of more sustainable routes to this compound.

The use of recyclable catalysts, such as the polymeric catalysts developed for chlorination reactions with thionyl chloride, represents another avenue for greening the synthesis process. google.com

Chemical Reactivity and Transformations of 3 Chloroimidazo 1,5 a Pyridine

Reactivity Profile of the Imidazo[1,5-a]pyridine (B1214698) Core

The imidazo[1,5-a]pyridine system is an N-fused bicyclic heteroarene, which can be described as a 2-azaindolizine. This structure imparts a unique electronic distribution, where the five-membered imidazole (B134444) ring is generally electron-rich, while the six-membered pyridine (B92270) ring is electron-deficient. This electronic dichotomy dictates the regioselectivity of various chemical reactions.

The imidazo[1,5-a]pyridine core is susceptible to electrophilic aromatic substitution, with a strong preference for the C-3 position on the electron-rich imidazole ring. The pyridine-like nitrogen atom deactivates the six-membered ring towards electrophilic attack. stackexchange.com Attack at the C-3 position is favored because the resulting cationic intermediate (Wheland intermediate) can delocalize the positive charge without disrupting the aromatic sextet of the pyridine ring, leading to a more stable intermediate compared to attack at other positions. stackexchange.com While direct electrophilic substitution on 3-chloroimidazo[1,5-a]pyridine is less common due to the existing substituent, the inherent reactivity of the parent core dictates that any EAS reaction would preferentially occur at available positions on the five-membered ring. For the unsubstituted imidazo[1,5-a]pyridine, electrophilic bromination, for instance, readily yields the 3-bromo derivative, which can then undergo further functionalization. nih.gov

Nucleophilic aromatic substitution (SNAr) typically occurs on aromatic rings that are electron-deficient, often activated by the presence of strong electron-withdrawing groups. wikipedia.org In the imidazo[1,5-a]pyridine scaffold, the pyridine ring is the electron-deficient portion and thus the more likely site for NAS. Heteroarenes like pyridine are more reactive towards nucleophiles than benzene, particularly at positions ortho and para to the ring nitrogen, as the electronegative nitrogen can stabilize the negative charge of the intermediate Meisenheimer complex. wikipedia.orgstackexchange.comnih.gov Consequently, if this compound were to undergo NAS on the core (not involving the chloro group as a leaving group), the reaction would be predicted to occur on the pyridine ring (positions 5, 6, 7, or 8), provided a suitable leaving group and sufficient activation are present. The electron-rich nature of the imidazole ring makes it resistant to nucleophilic attack.

Direct functionalization of C-H bonds is a powerful strategy for modifying heterocyclic cores, avoiding the need for pre-functionalized substrates. The imidazo[1,5-a]pyridine system has proven amenable to such transformations, with regioselectivity that can be controlled by the choice of catalyst. A palladium-catalyzed direct arylation has been developed for the highly regioselective C-3 arylation of the parent imidazo[1,5-a]pyridine with various aryl bromides. nih.gov

Furthermore, a nickel/aluminum bimetallic catalytic system has been shown to enable regiodivergent C-H functionalization. The synergistic cooperation between Ni and Al directs the alkenylation to the remote C-5 position of the pyridine ring. researchgate.net Remarkably, in the absence of the aluminum co-catalyst (AlMe₃), the selectivity switches, and functionalization occurs at the C-3 position of the imidazole ring. researchgate.net This tunable reactivity highlights the sophisticated control that can be exerted over the functionalization of this heterocyclic core.

Table 1: Regioselective C-H Functionalization of the Imidazo[1,5-a]pyridine Core
Reaction TypePosition of FunctionalizationCatalytic SystemKey ConditionsReference
ArylationC-3Pd(OAc)₂ / LigandReaction with aryl bromides, base (e.g., Bu₄NOAc), toluene, 100 °C. nih.gov
AlkenylationC-5Ni(cod)₂ / IPr / AlMe₃Cooperative Ni/Al catalysis directs functionalization to the remote C-5 position. researchgate.net
AlkenylationC-3Ni(cod)₂ / IPrExclusion of AlMe₃ switches selectivity to the C-3 position. researchgate.net

Transformations Involving the Chloro Substituent at Position 3

The chlorine atom at the C-3 position serves as a versatile handle for a wide range of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions and nucleophilic displacement.

The C-Cl bond at the 3-position of the imidazo[1,5-a]pyridine ring is an excellent site for the formation of new carbon-carbon and carbon-nitrogen bonds using palladium-catalyzed cross-coupling chemistry. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with a boronic acid or ester to form a C-C bond. It is widely used for synthesizing biaryl and hetero-biaryl compounds. acs.orgnih.gov For related 3-iodoimidazo[1,2-a]pyridines, Suzuki couplings have been shown to be efficient using catalysts like Pd(PPh₃)₄ with inorganic bases such as Na₂CO₃ or Ba(OH)₂ in solvents like DME or THF. researchgate.net Similar conditions are applicable to 3-chloro analogs, although they are typically less reactive than the corresponding bromo or iodo derivatives, sometimes requiring more active catalyst systems. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the aryl chloride and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org It is a powerful method for introducing alkynyl moieties into heterocyclic systems. The reaction is typically carried out in the presence of an amine base. soton.ac.uk

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene, with the new C-C bond typically forming with trans selectivity. organic-chemistry.orgresearchgate.net This reaction is catalyzed by palladium complexes and requires a base.

Buchwald-Hartwig Amination: This reaction forms a C-N bond between the aryl chloride and a primary or secondary amine. wikipedia.orgorganic-chemistry.orgacsgcipr.org It is a premier method for synthesizing aryl amines. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orglibretexts.org

Table 2: Representative Cross-Coupling Reactions at the 3-Position of Halogenated Imidazo[1,5-a]pyridine Analogs
ReactionHalide SubstrateCoupling PartnerCatalyst SystemBaseSolventTypical YieldReference
Suzuki-Miyaura3-Iodo/Bromo/Chloro-imidazo[1,5-a]pyridineArylboronic acidPd(PPh₃)₄ or other Pd(0)/Pd(II) complexes with phosphine ligandsNa₂CO₃, K₃PO₄, Ba(OH)₂DME, THF, Dioxane/H₂OGood to Excellent nih.govresearchgate.net
SonogashiraThis compoundTerminal alkynePd(PPh₃)₄ / CuIEt₃N, Piperidine (B6355638)THF, DMFGood soton.ac.uk
HeckThis compoundAlkene (e.g., Styrene)Pd(OAc)₂, PdCl₂(PPh₃)₂Et₃N, K₂CO₃DMF, AcetonitrileModerate to Good organic-chemistry.orgresearchgate.net
Buchwald-HartwigThis compoundPrimary/Secondary AminePd₂(dba)₃ / bulky phosphine ligand (e.g., XPhos, SPhos)NaOt-Bu, K₂CO₃, Cs₂CO₃Toluene, DioxaneGood to Excellent wikipedia.orgorganic-chemistry.org

The direct displacement of the chlorine atom at the C-3 position by a nucleophile represents a pathway for SNAr reactions. The imidazole ring is electron-rich, which generally disfavors nucleophilic attack. Consequently, the C-3 chloro substituent is significantly less reactive towards nucleophilic displacement than chloro substituents on more electron-deficient rings (like pyrimidine (B1678525) or a highly activated pyridine). nih.gov However, under forcing conditions or with very strong nucleophiles, displacement can be achieved. The reaction mechanism likely proceeds through a concerted pathway or a high-energy addition-elimination intermediate. nih.govnih.gov The reactivity can be enhanced if there are electron-withdrawing groups elsewhere on the ring system, although this is not inherent to the parent this compound structure.

Reductive Dehalogenation Processes

Reductive dehalogenation is a fundamental transformation that removes the halogen substituent from an aromatic ring, replacing it with a hydrogen atom. In the context of this compound, this process yields the parent imidazo[1,5-a]pyridine core. A primary method to achieve this is catalytic hydrogenation.

This reaction typically involves treating the chlorinated substrate with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for such transformations include platinum group metals like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). asianpubs.orgresearchgate.net The reaction is generally performed in a suitable solvent, such as acetic acid, under hydrogen pressure. asianpubs.orgresearchgate.net The process involves the oxidative addition of the carbon-chlorine bond to the metal surface, followed by hydrogenolysis, which cleaves the C-Cl bond and forms a C-H bond, releasing hydrogen chloride as a byproduct.

The efficiency of catalytic hydrogenation can be influenced by factors such as the choice of catalyst, solvent, temperature, and hydrogen pressure. researchgate.netnih.gov For instance, the use of PtO₂ in glacial acetic acid has been reported as an effective system for the hydrogenation of various substituted pyridines, leading to the corresponding piperidine derivatives under more rigorous conditions, but selective dehalogenation can be achieved under milder protocols. asianpubs.orgresearchgate.net

Table 1: Conditions for Reductive Dehalogenation
Reagents & ConditionsProductDescription
H₂, Pd/C, Solvent (e.g., Ethanol, Acetic Acid)Imidazo[1,5-a]pyridineA standard and widely used method for catalytic hydrogenation to remove the chloro group.
H₂, PtO₂ (Adams' catalyst), Acetic AcidImidazo[1,5-a]pyridineAn alternative catalytic system effective for the hydrogenation of pyridine derivatives. asianpubs.org

Reactivity of the Nitrogen Atoms in the Imidazo[1,5-a]pyridine System

The imidazo[1,5-a]pyridine ring system contains two nitrogen atoms with distinct electronic environments: one in the five-membered imidazole ring (N-2) and another at the bridgehead, which is part of the six-membered pyridine ring (N-4). The pyridinic nitrogen is generally more nucleophilic and susceptible to electrophilic attack.

N-alkylation introduces an alkyl group onto a nitrogen atom, a common strategy in medicinal chemistry to modify a compound's properties. In the imidazo[1,5-a]pyridine system, alkylation typically occurs at the more nucleophilic pyridinic nitrogen. nih.gov This reaction can be carried out using various alkylating agents, such as alkyl halides (e.g., methyl iodide) or alkyl triflates, in the presence of a base. researchgate.net The choice of reagents and conditions can influence the outcome and selectivity of the reaction.

N-acylation involves the introduction of an acyl group (R-C=O) to a nitrogen atom, forming an amide. Similar to alkylation, this reaction is expected to occur at the pyridinic nitrogen of this compound. Acylating agents like acyl chlorides or anhydrides are commonly used for this purpose, often in the presence of a non-nucleophilic base to neutralize the acid byproduct.

Table 2: N-Alkylation and N-Acylation Reactions
Reaction TypeTypical ReagentsProduct Type
N-AlkylationAlkyl Halides (e.g., CH₃I), Alkyl TriflatesN-Alkyl-3-chloroimidazo[1,5-a]pyridinium salt
N-AcylationAcyl Chlorides (e.g., CH₃COCl), Acetic AnhydrideN-Acyl-3-chloroimidazo[1,5-a]pyridinium salt

Quaternization is a specific type of N-alkylation where a tertiary amine, such as the pyridinic nitrogen in the imidazo[1,5-a]pyridine system, reacts with an alkylating agent to form a quaternary ammonium (B1175870) salt. nih.gov This process converts the neutral nitrogen atom into a permanently positively charged center. The reaction of this compound with an excess of a reactive alkylating agent like methyl iodide would lead to the formation of the corresponding N-methyl-3-chloroimidazo[1,5-a]pyridinium iodide. These quaternary salts can exhibit different solubility and biological activity profiles compared to the parent molecule. The reactivity of the pyridinic nitrogen is a key feature of pyridine and related heterocycles. researchgate.net

Cycloaddition Reactions and Annulation Pathways

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic structures. The imidazo[1,5-a]pyridine nucleus can participate as a component in various cycloaddition reactions. For instance, 1,3-dipolar cycloadditions involving azomethine ylides can be used to construct new pyrrolidine-containing fused ring systems. mdpi.comresearchgate.net In such a reaction, the imidazo[1,5-a]pyridine moiety could act as the dipolarophile, reacting with the 1,3-dipole.

Annulation refers to a ring-forming reaction. Various strategies have been developed for the annulation of new rings onto the imidazo[1,5-a]pyridine core. For example, multicomponent reactions can be employed to build complex heterocyclic systems. A copper(I)-catalyzed three-component annulation has been reported for the synthesis of 3-acyl imidazo[1,5-a]pyridines from different starting materials, demonstrating a pathway to construct the core structure with functionalization at the 3-position. nih.gov While this example builds the ring system itself, similar principles can be applied where this compound acts as a precursor for further annulation, using the chloro-substituent as a handle for subsequent transformations leading to ring closure. For example, the chlorine atom could be displaced via a nucleophilic substitution, with the incoming nucleophile carrying a functional group that can then react with another part of the molecule to form a new ring.

Another relevant transformation is the oxidative [3+2] cycloaddition. For instance, reactions of pyridinium (B92312) N-imines with alkynes can lead to the formation of pyrazolo[1,5-a]pyridine (B1195680) derivatives. mdpi.com This highlights the reactivity of the pyridine nitrogen in forming a 1,3-dipole, which then undergoes cycloaddition. This compound could potentially undergo similar transformations, leading to more complex fused heterocyclic systems.

Table 3: Examples of Cycloaddition and Annulation Reactions
Reaction TypePotential ReactantsResulting Structure
[3+2] 1,3-Dipolar CycloadditionAzomethine ylides, NitronesFused polycyclic systems containing a pyrrolidine (B122466) ring mdpi.com
Oxidative [3+2] CycloadditionAlkynes (reacting with in situ generated N-ylide)Fused pyrazole (B372694) derivatives mdpi.com
Annulation via Substitution/CyclizationBifunctional nucleophilesNew ring fused to the imidazo[1,5-a]pyridine core

Mechanistic Investigations of Reactions Involving 3 Chloroimidazo 1,5 a Pyridine

Elucidation of Reaction Pathways for Synthetic Methods

The synthesis of the imidazo[1,5-a]pyridine (B1214698) core, the foundational structure of 3-chloroimidazo[1,5-a]pyridine, can be achieved through various methods, with Ritter-type reactions and cyclocondensations being prominent examples. Mechanistic studies have shed light on the pathways governing these transformations.

A novel approach for synthesizing imidazo[1,5-a]pyridine analogs involves a Ritter-type reaction utilizing bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) as a catalyst in conjunction with para-toluenesulfonic acid (p-TsOH). acs.org The proposed mechanism for this reaction begins with the activation of a benzylic alcohol by Bi(OTf)₃, leading to the formation of a carbocation intermediate. acs.org This carbocation is then attacked by a nitrile, which acts as a nucleophile, to form a nitrilium ion. The subsequent step involves an intramolecular cyclization of the nitrilium ion with the pyridine (B92270) ring, followed by rearomatization to yield the final imidazo[1,5-a]pyridine product. acs.org

Another important synthetic route is the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes in a polyphosphoric acid (PPA) medium. beilstein-journals.org The proposed mechanism suggests that upon heating in PPA, nitroalkanes are converted into phosphorylated nitronates, which are highly electrophilic. beilstein-journals.org The 2-(aminomethyl)pyridine then acts as a nucleophile, attacking the activated nitroalkane. This is followed by an intramolecular cyclization and subsequent elimination of O-phosphorylated hydroxylamine (B1172632) to form the 2,3-dihydroimidazo[1,5-a]pyridine intermediate, which then aromatizes to the final imidazo[1,5-a]pyridine product. beilstein-journals.org

Reaction Type Key Intermediates Proposed Mechanism Steps Reference
Ritter-Type ReactionCarbocation, Nitrilium ion1. Catalyst-induced carbocation formation from benzylic alcohol. 2. Nucleophilic attack by nitrile to form a nitrilium ion. 3. Intramolecular cyclization with the pyridine ring. 4. Rearomatization to the final product. acs.org
CyclocondensationPhosphorylated nitronates, 2,3-dihydroimidazo[1,5-a]pyridine1. Electrophilic activation of nitroalkane in PPA. 2. Nucleophilic attack by 2-(aminomethyl)pyridine. 3. Intramolecular cyclization. 4. Elimination and aromatization. beilstein-journals.org

Understanding the Mechanisms of Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the functionalization of this compound, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The mechanisms of these palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are well-established and are presumed to be operative for the this compound substrate.

The Suzuki-Miyaura coupling reaction follows a catalytic cycle that generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov In the context of this compound, the cycle would begin with the oxidative addition of the C-Cl bond to a palladium(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where an organic group from a boronic acid or its ester is transferred to the palladium center, typically facilitated by a base. The final step is reductive elimination, which results in the formation of the new C-C bond and regenerates the Pd(0) catalyst. nih.gov The choice of ligand on the palladium catalyst is crucial and can significantly influence the efficiency of these steps. nih.gov

The Buchwald-Hartwig amination also proceeds via a palladium-catalyzed cycle. wikipedia.org The reaction is initiated by the oxidative addition of this compound to a Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the amine nucleophile. Subsequent deprotonation of the coordinated amine by a base forms a palladium-amido complex. The final step is reductive elimination from this complex to form the C-N bond and regenerate the catalytically active Pd(0) species. wikipedia.orglibretexts.org

Cross-Coupling Reaction Catalyst Key Mechanistic Steps Presumed Application to this compound
Suzuki-MiyauraPalladium(0) complex with phosphine (B1218219) ligands1. Oxidative addition of the C-Cl bond to Pd(0). 2. Transmetalation with an organoboron reagent. 3. Reductive elimination to form a C-C bond.Formation of 3-aryl or 3-vinyl-imidazo[1,5-a]pyridines.
Buchwald-Hartwig AminationPalladium(0) complex with specialized ligands1. Oxidative addition of the C-Cl bond to Pd(0). 2. Coordination and deprotonation of an amine. 3. Reductive elimination to form a C-N bond.Synthesis of 3-amino-imidazo[1,5-a]pyridine derivatives.

Mechanistic Insights into Nucleophilic Substitutions and C-H Activations

The imidazo[1,5-a]pyridine ring system is amenable to both nucleophilic substitution and direct C-H activation, offering alternative pathways for functionalization.

While specific studies on the nucleophilic substitution of this compound are not extensively detailed in the provided search results, the mechanism can be inferred from studies on similar heterocyclic systems. For pyridine derivatives, nucleophilic aromatic substitution (SNAr) typically proceeds through an addition-elimination mechanism. youtube.com A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, the C3 position of the imidazo[1,5-a]pyridine ring), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group (chloride) is then expelled, restoring the aromaticity of the ring system. The rate of this reaction is influenced by the electron-withdrawing nature of the heterocyclic system and the nature of the nucleophile and leaving group. youtube.com

Direct C-H activation provides a more atom-economical approach to functionalization. A notable example is the controlled regiodivergent C-H bond activation of imidazo[1,5-a]pyridine, which can be directed to either the C3 or C5 position. nih.gov The use of a nickel catalyst in the absence of an aluminum co-catalyst leads to selective C-H alkenylation at the C3 position. Conversely, a cooperative interaction between nickel and trimethylaluminum (B3029685) (AlMe₃) directs the alkenylation to the remote C5 position. nih.govresearchgate.net This selectivity is attributed to the different coordination modes of the imidazo[1,5-a]pyridine to the metal centers, which in turn dictates the site of C-H bond cleavage.

Reaction Type Position of Functionalization Proposed Mechanism Key Factors
Nucleophilic Aromatic SubstitutionC3Addition-elimination via a Meisenheimer complex intermediate.Electron-deficient nature of the ring, strength of the nucleophile, and leaving group ability.
C-H Alkenylation (Ni-catalyzed)C3Direct C-H activation by the nickel catalyst.Absence of AlMe₃ co-catalyst.
C-H Alkenylation (Ni/Al-catalyzed)C5Cooperative C-H activation involving both Ni and Al centers.Presence of AlMe₃ co-catalyst.

Role of Catalysts, Reagents, and Solvent Effects in Reaction Selectivity and Efficiency

The outcome of reactions involving the imidazo[1,5-a]pyridine scaffold is highly dependent on the choice of catalysts, reagents, and solvents. These factors can influence reaction rates, yields, and, critically, the selectivity of the transformation.

In the Ritter-type synthesis of imidazo[1,5-a]pyridines, the combination of Bi(OTf)₃ and p-TsOH is crucial for high efficiency. acs.org Bi(OTf)₃ acts as a potent Lewis acid to facilitate the formation of the key carbocation intermediate from a benzylic alcohol, while p-TsOH provides the necessary acidic environment. acs.org Control experiments have shown that the absence of Bi(OTf)₃ leads to a significant decrease in product yield. acs.org The solvent also plays a role, with 1,2-dichloroethane (B1671644) (DCE) being an effective medium for this transformation. acs.org

The regioselectivity of C-H activation on the imidazo[1,5-a]pyridine ring is a stark example of catalyst control. As mentioned, a nickel catalyst alone directs functionalization to the C3 position, whereas the addition of AlMe₃ as a co-catalyst switches the selectivity to the C5 position. researchgate.net This demonstrates a synergistic effect where the aluminum reagent modifies the catalytic activity and directing ability of the nickel center. researchgate.net

Solvent effects can also be significant. For instance, in the synthesis of imidazo[1,2-a]pyridines, a related isomer, the use of a deep eutectic solvent has been shown to be a highly efficient and green medium, allowing for rapid reaction times and high yields. ajoch.org In other synthetic approaches, the choice between polar and nonpolar solvents can dramatically affect the conversion rates.

Reaction Catalyst/Reagent Role Solvent Effect Reference
Ritter-Type SynthesisBi(OTf)₃ / p-TsOHLewis acid to generate carbocation / Acidic medium1,2-dichloroethane (DCE)High efficiency and yield acs.org
C-H AlkenylationNi(cod)₂Catalyst for C3-H activationTolueneSelectivity for C3 position researchgate.net
C-H AlkenylationNi(cod)₂ / AlMe₃Cooperative catalysis for C5-H activationTolueneSwitch in selectivity to C5 position researchgate.net

Derivatization and Advanced Functionalization Strategies

Synthesis of Substituted Imidazo[1,5-a]pyridine (B1214698) Analogs through Direct Functionalization

Direct functionalization of 3-chloroimidazo[1,5-a]pyridine primarily involves reactions where the chlorine atom acts as a leaving group. Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile methods for this purpose, allowing for the direct formation of bonds between the C-3 position of the heterocycle and various organic fragments. These methods are favored for their high efficiency, functional group tolerance, and broad substrate scope.

Palladium-catalyzed reactions, in particular, are central to the derivatization of this scaffold. The general mechanism involves the oxidative addition of the C-Cl bond to a low-valent palladium(0) complex, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the functionalized product and regenerate the palladium(0) catalyst.

Introduction of Diverse Functional Groups (e.g., alkyl, aryl, heteroaryl, hydroxyl, amino, sulfenyl)

A wide array of functional groups can be introduced at the 3-position of the imidazo[1,5-a]pyridine ring system using the chloro-substituted precursor.

Aryl and Heteroaryl Groups: The Suzuki-Miyaura cross-coupling reaction is a premier method for introducing aryl and heteroaryl substituents. This reaction couples this compound with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The versatility of commercially available boronic acids allows for the synthesis of a vast library of 3-aryl- and 3-heteroaryl-imidazo[1,5-a]pyridines.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Coupling Partner (Ar-B(OH)₂)Product
Phenylboronic acid3-Phenylimidazo[1,5-a]pyridine (B186794)
4-Methoxyphenylboronic acid3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine
Pyridin-3-ylboronic acid3-(Pyridin-3-yl)imidazo[1,5-a]pyridine
Thiophen-2-ylboronic acid3-(Thiophen-2-yl)imidazo[1,5-a]pyridine

Amino Groups: The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds. This reaction enables the coupling of this compound with a wide range of primary and secondary amines, providing access to 3-amino-imidazo[1,5-a]pyridine derivatives. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields and accommodating sensitive functional groups.

Hydroxyl and Sulfenyl Groups: While cross-coupling reactions are effective, nucleophilic aromatic substitution (SNAr) can also be employed to introduce certain functional groups. The electron-deficient nature of the imidazo[1,5-a]pyridine ring system can facilitate the displacement of the C-3 chloride by strong nucleophiles. Reaction with metal hydroxides (e.g., NaOH) can yield the 3-hydroxy-imidazo[1,5-a]pyridine analog, which may exist in its tautomeric keto form, imidazo[1,5-a]pyridin-3(2H)-one. Similarly, treatment with thiols or their corresponding thiolates can afford 3-sulfenyl-imidazo[1,5-a]pyridine derivatives.

Alkyl Groups: While not as common as Suzuki or Buchwald-Hartwig reactions for this specific scaffold, other cross-coupling methods like Negishi (using organozinc reagents) or Kumada (using Grignard reagents) coupling can be utilized to introduce various alkyl groups at the 3-position.

Preparation of Bifunctionalized or Polyfunctionalized Derivatives

Creating polyfunctionalized imidazo[1,5-a]pyridine derivatives can be achieved through sequential functionalization strategies. One approach involves first modifying the C-3 position and then targeting other positions on the heterocyclic ring system for further derivatization.

A common strategy is to perform a cross-coupling reaction at the C-3 position, followed by a direct C-H functionalization at another site on the ring. The imidazo[1,5-a]pyridine nucleus has several other C-H bonds that can be selectively activated for halogenation, metallation, or further cross-coupling, enabling the introduction of a second, distinct functional group. The regioselectivity of the C-H functionalization step is governed by the electronic properties of the ring and any directing effects from the newly installed C-3 substituent.

Alternatively, one can start with a precursor that is already polyhalogenated, such as a dichloro-imidazo[1,5-a]pyridine. By exploiting the differential reactivity of the two chlorine atoms, it is possible to perform regioselective cross-coupling reactions. For instance, one position might be more reactive under a specific set of catalytic conditions, allowing for its selective functionalization while leaving the other chlorine atom intact for a subsequent, different coupling reaction. This stepwise approach allows for the controlled and precise synthesis of highly substituted, polyfunctional derivatives.

Strategic Incorporation of Chiral Centers and Enantioselective Synthesis

While the literature does not extensively cover the direct enantioselective functionalization of this compound, chiral centers can be strategically incorporated into the final derivatives through several methods.

One straightforward approach is the use of chiral coupling partners in the derivatization reactions described above.

Chiral Amines: In a Buchwald-Hartwig amination, employing an enantiomerically pure primary or secondary amine will result in a chiral product.

Chiral Boronic Acids: A Suzuki-Miyaura coupling can be performed with a chiral boronic acid that contains a stereocenter, thereby transferring that chirality to the final molecule.

Another, more advanced strategy involves asymmetric catalysis, where a prochiral substrate is converted into a chiral product through the use of a chiral catalyst. In the context of derivatizing the imidazo[1,5-a]pyridine scaffold, this could involve:

Asymmetric Cross-Coupling: If a coupling reaction creates a new stereocenter (for example, forming a C-C bond that results in axial chirality in a sterically hindered biaryl product), a palladium complex with a chiral phosphine ligand could be used to favor the formation of one enantiomer over the other.

These strategies provide pathways to access enantiomerically enriched or pure imidazo[1,5-a]pyridine derivatives, which is often a critical requirement for compounds intended for biological and pharmaceutical applications.

Computational and Theoretical Studies of 3 Chloroimidazo 1,5 a Pyridine

Electronic Structure and Aromaticity Calculations

The electronic structure of 3-Chloroimidazo[1,5-a]pyridine, a bicyclic heteroaromatic system, has been a subject of theoretical investigation to understand its stability and reactivity. The molecule consists of a fused pyridine (B92270) and imidazole (B134444) ring. Calculations, often employing Density Functional Theory (DFT), reveal the distribution of electron density across the molecule. The presence of the electronegative nitrogen atoms and the chlorine substituent significantly influences this distribution.

Aromaticity is a key feature of this heterocyclic system. Computational methods are used to quantify the degree of aromaticity of both the five-membered imidazole and the six-membered pyridine rings. Techniques such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are employed. NICS calculations typically show negative values inside the rings, indicative of a diatropic ring current, which is a hallmark of aromaticity. The HOMA index, which is based on bond length deviations from an ideal aromatic system, generally indicates a high degree of aromaticity for the imidazo[1,5-a]pyridine (B1214698) core. The chlorine atom at the 3-position can subtly modulate the electronic structure and aromaticity of the adjacent imidazole ring.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of this compound. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For this compound, the distribution of these orbitals is key to predicting its behavior in chemical reactions. Computational studies show that the HOMO is typically distributed over the π-system of the bicyclic ring, particularly on the imidazole moiety. The LUMO, conversely, is also spread across the ring system, and its energy and location are influenced by the chloro-substituent. This distribution helps predict where the molecule is most likely to react with electrophiles or nucleophiles.

Table 1: Calculated FMO Energies for Imidazo[1,5-a]pyridine Derivatives

CompoundMethod/Basis SetEHOMO (eV)ELUMO (eV)Energy Gap (eV)
Imidazo[1,5-a]pyridineB3LYP/6-31G(d)-6.21-0.785.43
This compoundB3LYP/6-31G(d)-6.45-1.235.22

Note: Data is illustrative and based on typical computational results for such systems.

Prediction of Reactivity and Regioselectivity

Computational models are instrumental in predicting the reactivity and regioselectivity of this compound in various chemical reactions, particularly electrophilic substitutions. By calculating reactivity indices derived from DFT, such as Fukui functions or condensed-to-atom electrophilic and nucleophilic softness, researchers can identify the most reactive sites within the molecule.

For electrophilic attack, calculations consistently predict that the C-1 and C-3 positions of the imidazo[1,5-a]pyridine ring system are the most susceptible. In the case of this compound, the C-3 position is already substituted. Therefore, computational studies indicate that the C-1 position is the most probable site for reactions like nitration, halogenation, or Friedel-Crafts acylation. These predictions are based on mapping the local nucleophilicity, often visualized through the molecular electrostatic potential (MEP), which highlights electron-rich areas prone to attack by electrophiles.

Conformational Analysis and Molecular Dynamics Simulations

Due to the rigid, fused-ring structure of this compound, its conformational landscape is relatively simple. The molecule is largely planar, and significant conformational changes are not expected under normal conditions. Computational geometry optimization, typically performed using DFT or other quantum mechanical methods, confirms this planar structure.

While extensive conformational analysis is not typically required, molecular dynamics (MD) simulations can be employed to study the molecule's behavior in a solution or biological environment. MD simulations can provide insights into intermolecular interactions, such as hydrogen bonding or π-stacking with other molecules, and how the solvent environment affects its structure and dynamics over time.

Transition State Modeling for Reaction Pathways

A deeper understanding of the reaction mechanisms involving this compound can be achieved through transition state (TS) modeling. By mapping the potential energy surface for a given reaction, computational chemists can locate the transition state structures and calculate the associated activation energies. This information is vital for determining the feasibility and kinetics of a proposed reaction pathway.

For instance, in studying electrophilic substitution at the C-1 position, TS modeling can elucidate the structure of the Wheland intermediate (sigma complex) and the energy barrier to its formation and subsequent deprotonation. Comparing the activation energies for substitution at different positions (e.g., C-1 vs. C-5 or C-7) provides a quantitative basis for the observed or predicted regioselectivity. These calculations can confirm that the pathway leading to C-1 substitution has a lower energy barrier, making it the kinetically favored process.

Correlation of Computational Data with Experimental Spectroscopic and Structural Data

A critical application of computational chemistry is the validation and interpretation of experimental data. Theoretical calculations of spectroscopic properties for this compound show a strong correlation with experimental results.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These calculated shifts, when scaled and compared to experimental spectra, can aid in the definitive assignment of ambiguous signals and confirm the molecular structure.

Vibrational Spectroscopy: Theoretical vibrational frequencies, calculated using DFT, can be correlated with experimental Infrared (IR) and Raman spectra. This correlation helps in assigning specific vibrational modes to the observed absorption bands, providing a detailed picture of the molecule's vibrational characteristics.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions responsible for the molecule's UV-Vis absorption spectrum. The calculated absorption maxima (λmax) and oscillator strengths can be compared with experimental spectra to understand the electronic structure and nature of the transitions (e.g., π→π* or n→π*).

This synergy between computational and experimental data provides a robust framework for the structural and electronic characterization of this compound.

Applications of 3 Chloroimidazo 1,5 a Pyridine As a Synthetic Building Block and Chemical Tool

Precursor in the Synthesis of Complex Heterocyclic Compounds

The imidazo[1,5-a]pyridine (B1214698) core is a significant structural motif found in a wide array of agrochemicals and pharmaceuticals. rsc.org Consequently, the development of efficient synthetic routes to access derivatives of this scaffold is an area of intensive research. The presence of a chloro substituent on the imidazo[1,5-a]pyridine ring, as in 3-chloroimidazo[1,5-a]pyridine, provides a reactive handle for further functionalization, making it a key intermediate in the synthesis of more elaborate heterocyclic systems.

A notable example involves the synthesis of imidazo[1,5-a]pyridine derivatives starting from (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine. researchgate.net This key intermediate can be cyclized using reagents like triphosgene (B27547) or thiophosgene (B130339) to directly access 3-substituted imidazo[1,5-a]pyridine derivatives. researchgate.net For instance, the reaction of 2-aminomethyl-3-chloro-5-trifluoromethyl-pyridine with thiophosgene leads to the formation of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol. researchgate.net This thiol can then be converted to other derivatives, demonstrating the utility of the chloro-substituted pyridine (B92270) precursor in generating a variety of complex heterocyclic compounds.

The synthesis of imidazo[1,5-a]pyridines can be achieved through various methodologies, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. rsc.org These methods often utilize readily available starting materials to construct the fused heterocyclic system. rsc.orgnih.govorganic-chemistry.org The versatility of these synthetic approaches allows for the introduction of diverse substituents at various positions of the imidazo[1,5-a]pyridine core, further expanding the chemical space accessible from chloro-substituted precursors.

Table 1: Synthesis of Imidazo[1,5-a]pyridine Derivatives from Chloro-Substituted Precursors
Starting MaterialReagentProductReference
(3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamineThiophosgene8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol researchgate.net
(3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamineTriphosgene8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-ol researchgate.net

Ligand Scaffolds in Coordination Chemistry and Catalysis

The nitrogen atoms within the imidazo[1,5-a]pyridine scaffold make it an excellent candidate for use as a ligand in coordination chemistry. The introduction of a chloro group can modulate the electronic properties of the ligand, influencing the stability and reactivity of the resulting metal complexes.

Research has demonstrated the synthesis of Fe(II), Co(II), and Ni(II) complexes using 1-chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine as a ligand. rsc.org These complexes have been characterized by single-crystal X-ray diffraction, revealing binuclear structures for the iron and cobalt complexes and a mononuclear structure for the nickel complex. rsc.org Importantly, these complexes have shown catalytic activity towards the oxygen evolution reaction (OER) under basic conditions, with the nickel complex exhibiting the highest activity. rsc.org

Furthermore, pyridine-chelated imidazo[1,5-a]pyridine N-heterocyclic carbenes (NHCs) have been developed as ligands for nickel(II) complexes. mdpi.com These complexes have proven to be effective catalyst precursors for the synthesis of acrylates from ethylene (B1197577) and carbon dioxide, a process with significant industrial potential. mdpi.com The catalytic activity of these systems can be enhanced by the addition of monodentate phosphines. mdpi.com The imidazo[1,5-a]pyridine-based NHC ligands provide a tunable platform for the design of catalysts with improved performance. mdpi.com

Table 2: Catalytic Applications of Metal Complexes with Chloro-Imidazo[1,5-a]pyridine-based Ligands
LigandMetal IonComplex FormulaCatalytic ApplicationReference
1-chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridineFe(II)[Fe₂(L)₂Cl₄]Oxygen Evolution Reaction rsc.org
1-chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridineCo(II)[Co₂(L)₂Cl₄]Oxygen Evolution Reaction rsc.org
1-chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridineNi(II)[Ni(L)₂Cl₂]·CH₂Cl₂Oxygen Evolution Reaction rsc.org
Pyridine-chelated imidazo[1,5-a]pyridin-3-ylideneNi(II)py-ImPyNi(II)Cl₂Acrylate synthesis from ethylene and CO₂ mdpi.com

Components in Material Science (e.g., organic light-emitting diodes (OLEDs), organic thin-layer field-effect transistors (FETs))

The unique photophysical properties of imidazo[1,5-a]pyridine derivatives have led to their investigation in the field of material science, particularly for applications in organic light-emitting diodes (OLEDs). While specific data on this compound in OLEDs and organic thin-layer field-effect transistors (FETs) is limited in the available literature, the broader class of imidazo[1,5-a]pyridine compounds has shown promise.

For instance, donor-π-acceptor (D–π–A) push-pull fluorophores featuring a 1,3-diphenylimidazo[1,5-a]pyridine donor and a benzilimidazole acceptor have been synthesized and characterized. These compounds exhibit excellent intramolecular charge transfer (ICT) and positive solvatochromism with a large Stokes shift, making them suitable for applications in white light-emitting diodes.

The imidazo[1,5-a]pyridine scaffold's rigid and planar structure, combined with its inherent fluorescence, makes it an attractive building block for creating novel organic electronic materials. The introduction of a chloro substituent could potentially be used to fine-tune the electronic and photophysical properties of these materials, although further research is needed to explore this specific application.

Development of Chemical Probes for Biological Systems (excluding human clinical data)

The fluorescent properties of the imidazo[1,5-a]pyridine core make it a valuable fluorophore for the development of chemical probes to study biological systems. These probes can be designed to respond to specific changes in their environment, such as pH or the presence of certain analytes.

Imidazo[1,5-a]pyridine-based fluorophores have been synthesized and their photophysical features investigated in various organic solvents and liposome (B1194612) models. mdpi.com Certain derivatives have exhibited significant solvatochromic behavior, indicating their potential as membrane probes to study the dynamics, hydration, and fluidity of cell membranes. mdpi.com The successful intercalation of these probes into the lipid bilayer of liposomes has been demonstrated, encouraging further investigation into their use as fluorescent membrane probes. mdpi.com

Additionally, a pH-activatable ratiometric fluorescent probe has been developed by integrating an imidazo[1,5-a]pyridine fluorophore as a fluorescence resonance energy transfer (FRET) donor linked to a rhodamine B fluorophore as a FRET acceptor. This probe exhibits a pH-dependent fluorescence response, allowing for the ratiometric sensing of pH in acidic environments.

Table 3: Imidazo[1,5-a]pyridine-Based Chemical Probes
Probe TypeApplicationKey FeatureReference
Imidazo[1,5-a]pyridine fluorophoreMembrane probeSolvatochromic behavior, intercalation in lipid bilayers mdpi.com
Imidazo[1,5-a]pyridine–rhodamine FRET probepH sensorRatiometric fluorescence response to pH changes

Future Research Directions and Unexplored Avenues

The landscape of heterocyclic chemistry is one of continuous evolution, and 3-chloroimidazo[1,5-a]pyridine stands as a scaffold with significant untapped potential. While foundational research has established its basic properties and some synthetic routes, the future of this compound lies in the deliberate exploration of novel methodologies, deeper understanding of its chemical behavior, and its application in cutting-edge technologies. The following sections outline key areas ripe for investigation, which could unlock the full potential of this versatile heterocyclic system.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Chloroimidazo[1,5-a]pyridine, and how can reaction conditions be optimized?

  • Answer : The compound is typically synthesized via cyclization reactions starting from 2-aminopyridine derivatives. A common method involves formylation followed by cyclization using phosphorus oxychloride (POCl₃) . Optimization includes controlling temperature (80–100°C) and stoichiometry of POCl₃ to ensure complete ring closure. Side products like unreacted intermediates can be minimized via column chromatography or recrystallization. Reaction efficiency (~63% yield) can be improved by using anhydrous conditions and catalytic additives (e.g., DMF) .

Q. How is the structural characterization of this compound performed?

  • Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituents (e.g., chloro group at C3) and confirm ring fusion .
  • X-ray Crystallography : Resolves π-stacking interactions and hydrogen bonding patterns in the crystal lattice, critical for understanding reactivity .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 152.01 for C₇H₅ClN₂) .

Q. What are the primary chemical reactions involving this compound?

  • Answer : The chlorine atom at C3 undergoes nucleophilic substitution with amines, thiols, or alkoxides. For example, reaction with ethynylmagnesium bromide forms 3-ethynyl derivatives, useful in cross-coupling reactions . Oxidation of the imidazole ring (e.g., with Dess-Martin periodinane) yields carbonyl-containing analogs, while reduction (e.g., NaBH₄) modifies electron density for biological studies .

Advanced Research Questions

Q. How do computational methods aid in predicting the reactivity of this compound derivatives?

  • Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For instance, the C3 position shows high electrophilicity (LUMO energy: −1.8 eV), aligning with observed substitution reactivity . Time-dependent DFT (TD-DFT) models UV-Vis absorption spectra for fluorescence studies, correlating with experimental Stokes shifts (~100 nm) .

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

  • Answer : Discrepancies in enzyme inhibition (e.g., JAK1 vs. JAK2 selectivity) are addressed via:

  • Structure-Activity Relationship (SAR) : Systematic substitution at C3 and C7 positions to isolate steric/electronic effects .
  • Crystallographic Binding Studies : Resolve binding modes in enzyme active sites (e.g., triazole ring π-stacking with kinase residues) .
  • Meta-Analysis : Cross-referencing bioassay protocols (e.g., ATP concentration in kinase assays) to control for experimental variability .

Q. How can fluorescence properties of this compound be harnessed in material science?

  • Answer : The compound’s rigid heterocyclic core enables blue-light emission (λₑₘ ≈ 450 nm) with a large Stokes shift (~110 nm), making it suitable for:

  • OLEDs : As a dopant in emissive layers, paired with iridium complexes for energy transfer .
  • Biosensors : Functionalization with biomolecular tags (e.g., antibodies) for fluorescence microscopy .
  • Photocatalysts : Coordination to transition metals (e.g., Re(CO)₃Cl) enhances visible-light absorption .

Q. What experimental designs mitigate challenges in scaling up this compound synthesis?

  • Answer : Pilot-scale protocols emphasize:

  • Solvent Selection : Replacing DMF with recyclable solvents (e.g., cyclopentyl methyl ether) to reduce waste .
  • Catalyst Recycling : Pd/C recovery in cross-coupling steps via filtration .
  • Process Analytical Technology (PAT) : In-line IR spectroscopy monitors reaction progression, minimizing byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.